molecular formula C13H13BO3 B115050 3-Benzyloxyphenylboronic acid CAS No. 156682-54-1

3-Benzyloxyphenylboronic acid

Cat. No.: B115050
CAS No.: 156682-54-1
M. Wt: 228.05 g/mol
InChI Key: WIJNYNBSPQMJGO-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylboronic acid (CAS: 156682-54-1) is an organoboron compound with the chemical formula C₁₃H₁₃BO₃ and a molecular weight of 228.05 g/mol . It is a white to yellow powder with a melting point of 130°C and is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its structure features a benzyloxy group (-OCH₂C₆H₅) at the meta position of the phenyl ring, which influences its electronic and steric properties. This compound is commercially available with varying amounts of anhydride impurities, requiring careful handling and storage .

Key applications include:

  • Synthesis of potassium 3-benzyloxyphenyltrifluoroborate (88% yield), a precursor for radical trifluoromethylation reactions .
  • Preparation of amide derivatives, such as 4-(3-(benzyloxy)phenyl)-N-(quinolin-8-yl)butanamide (96% yield), via palladium-catalyzed coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyloxybenzeneboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-benzyloxybromobenzene with a boron-containing reagent such as triisopropyl borate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of 3-benzyloxybenzeneboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxybenzeneboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Borane or boronate esters.

Scientific Research Applications

Organic Synthesis

  • Suzuki-Miyaura Coupling : 3-Benzyloxyphenylboronic acid is extensively employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Preparation of Advanced Materials : The compound serves as a building block for creating advanced materials such as polymers and electronic components. Its ability to form stable bonds makes it suitable for applications in material science .

Medicinal Chemistry

  • Drug Development : This boronic acid is used to synthesize various biologically active molecules, contributing to the development of drug candidates targeting conditions like diabetes and metabolic disorders. Research indicates its potential interaction with insulin, specifically binding to amino acids such as Glu21 and His5, which may influence insulin's activity .
  • Pharmaceutical Compositions : this compound has been explored for its role in modulating plasma levels of free fatty acids and cholesterol, making it relevant for treating metabolic syndromes and diabetes .

Biological Applications

  • Binding Studies : The compound's ability to recognize and bind specific biological sites has led to its investigation in studies related to enzyme inhibition and biomolecular interactions. Its interactions with insulin suggest potential therapeutic applications in diabetes management .

Case Study 1: Interaction with Insulin

A theoretical study demonstrated that this compound exhibits significant interactions with insulin's amino acids. Computational modeling indicated that this compound could stabilize insulin's structure or enhance its biological activity, suggesting its potential use as a therapeutic agent for diabetes .

Case Study 2: Synthesis of Biologically Active Compounds

In a synthetic application, researchers utilized this compound in the synthesis of novel drug candidates through Suzuki-Miyaura coupling. The resulting compounds showed promising biological activities, indicating the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of 3-benzyloxybenzeneboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond. The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho- and Para-Substituted Derivatives

The position of the benzyloxy group significantly impacts reactivity and steric hindrance:

Compound Substituent Position Molecular Formula Key Properties/Applications Reference
3-Benzyloxyphenylboronic acid meta (3-position) C₁₃H₁₃BO₃ High reactivity in coupling reactions; used in trifluoromethylation
2-Benzyloxyphenylboronic acid ortho (2-position) C₁₃H₁₃BO₃ Higher steric hindrance reduces coupling efficiency
4-Benzyloxyphenylboronic acid para (4-position) C₁₃H₁₃BO₃ Enhanced electronic effects due to para-substitution; used in OLED materials

Structural Insights :

  • The meta-substituted derivative (3-benzyloxy) balances steric and electronic effects, making it versatile in cross-coupling reactions.
  • Para-substituted analogs exhibit faster reaction kinetics in electron-deficient systems due to resonance effects .

Fluorinated Derivatives

Fluorine substitution alters electronic properties and solubility:

Compound Substituents Molecular Formula Key Differences Reference
This compound -OCH₂C₆H₅ (meta) C₁₃H₁₃BO₃ Baseline for comparison
3-Benzyloxy-6-bromo-2-fluorophenylboronic acid -Br, -F (ortho/meta) C₁₃H₁₀BBrFO₃ Enhanced electrophilicity for aryl-aryl couplings
4-Benzyloxy-2-fluorophenylboronic acid -F (ortho) C₁₃H₁₂BFO₃ Improved solubility in polar solvents

Electronic Effects :

  • Fluorine atoms increase the electrophilicity of the boron center, accelerating Suzuki reactions .
  • Bromine substituents (e.g., in 3-benzyloxy-6-bromo-2-fluoro analog) enable sequential functionalization .

Trifluoromethyl and Other Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) enhance reactivity in cross-couplings:

Compound Substituent Molecular Formula Applications Reference
This compound -OCH₂C₆H₅ (meta) C₁₃H₁₃BO₃ Drug intermediates
3-(Trifluoromethyl)phenylboronic acid -CF₃ (meta) C₇H₆BF₃O₂ High reactivity in coupling with electron-rich partners
3-Aminophenylboronic acid -NH₂ (meta) C₆H₈BNO₂ Binds diols (e.g., glucose sensing)

Reactivity Trends :

  • Trifluoromethyl groups (-CF₃) increase boronic acid acidity, enhancing reaction rates in aqueous media .
  • Amino groups (-NH₂) enable hydrogen bonding, useful in biochemical applications .

Physicochemical and Handling Considerations

Purity and Stability

  • This compound is typically sold at 98% purity but may contain anhydride impurities, requiring argon storage to prevent hydrolysis .
  • Fluorinated analogs (e.g., 4-benzyloxy-2-fluoro) show greater stability under ambient conditions due to reduced hygroscopicity .

Thermal Properties

Compound Melting Point (°C) Decomposition Temperature (°C)
This compound 130 >200 (dec.)
3-(Trifluoromethyl)phenylboronic acid 148–152 >250

Biological Activity

3-Benzyloxyphenylboronic acid (C₁₃H₁₃BO₃), a boronic acid derivative, has garnered attention due to its unique properties and biological activities. This article explores its interactions, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its interaction with insulin.

Overview of this compound

This compound is characterized by a boron atom bonded to a phenyl ring substituted with a benzyloxy group at the meta position. This structural configuration influences its reactivity and biological interactions, particularly in the context of drug discovery and development.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with hydroxyl groups on biological targets. This property allows them to modulate the activity of various enzymes and receptors. The mechanism primarily involves:

  • Binding to Hydroxyl Groups : The boronic acid moiety interacts with hydroxyl groups present in amino acids, affecting protein conformation and function.
  • Influence on Enzyme Activity : By binding to specific residues in proteins such as insulin, these compounds can stabilize or destabilize protein structures.

Interaction with Insulin

Recent studies have highlighted the significant interaction between this compound and insulin. A theoretical model utilizing computational docking methods revealed that this compound exhibits a strong binding affinity towards insulin, particularly interacting with the Glu21 and His5 residues.

Binding Affinity Results

The binding energy results from docking studies indicate that this compound possesses the following characteristics:

CompoundBinding Energy (kcal/mol)Key Residues Interacted
This compound-78.46Glu21, His5
Other Boronic Acids (Comparative)VariesVarious

This data suggests that this compound is one of the most effective stabilizers for insulin among a library of 114 boronic acids studied .

Biological Activity and Applications

The biological activity of this compound extends beyond insulin interaction. Its properties make it suitable for various applications:

  • Drug Development : It serves as a building block for synthesizing pharmaceuticals, particularly those targeting metabolic disorders.
  • Biological Research : The compound is utilized in studies exploring enzyme kinetics and protein-ligand interactions.
  • Organic Synthesis : It is widely used in Suzuki-Miyaura coupling reactions, pivotal for forming carbon-carbon bonds in organic chemistry .

Case Studies and Research Findings

Several case studies have documented the efficacy of boronic acids in drug discovery:

  • Insulin Stabilization : As noted, this compound demonstrates superior stabilization of insulin compared to other agents, indicating its potential as a therapeutic agent for diabetes management.
  • Enzyme Inhibition Studies : Research has shown that boronic acids can inhibit certain proteases by mimicking substrate interactions, which could lead to novel therapeutic strategies against diseases involving protease activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and challenges for preparing 3-Benzyloxyphenylboronic acid?

  • Methodological Answer : Synthesis typically involves cross-coupling or functionalization of pre-existing aromatic frameworks. For example, potassium 3-Benzyloxyphenyltrifluoroborate (a derivative) is synthesized via reaction of this compound with KHF₂ . Key challenges include controlling boroxine formation (anhydride byproducts) during purification, as noted in , which highlights variability in anhydride content. Multi-step processes may require inert atmospheres and catalysts like palladium for Suzuki-Miyaura couplings. Purity optimization often involves recrystallization or column chromatography, with NMR (¹H, ¹³C, ¹¹B) and melting point analysis (130°C, per ) for validation .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization relies on:

  • ¹H NMR : Peaks at δ 7.46–6.65 (aromatic protons) and δ 5.02 (benzyloxy CH₂) .
  • ¹³C NMR : Key signals at δ 157.2 (C-O) and δ 68.64 (CH₂) .
  • Melting Point : 130°C (crystalline form) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 251.0854 for trifluoroborate derivative) .
    Anhydride content is quantified via ¹¹B NMR (broad signal at δ 3.08 for trifluoroborate) or titration .

Q. What storage and handling precautions are critical for this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight, moisture-free containers to minimize anhydride formation .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent boronic acid oxidation. Anhydride content variability ( ) necessitates pre-experiment quantification via NMR or FTIR to adjust stoichiometry in sensitive reactions .

Advanced Research Questions

Q. How does the benzyloxy substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-donating benzyloxy group (-OCH₂C₆H₅) enhances para/ortho-directed reactivity in electrophilic substitutions. Computational studies (DFT/B3LYP) on analogous compounds (e.g., formylphenylboronic acids) show that substituents alter frontier molecular orbitals (HOMO/LUMO), affecting charge distribution and regioselectivity . For example, in copper-mediated trifluoromethylation ( ), the benzyloxy group stabilizes intermediates via resonance, enabling high yields (88%) .

Q. How can computational modeling guide the design of reactions involving this compound?

  • Methodological Answer : DFT/B3LYP studies (e.g., ) model:

  • Conformational Stability : Optimize dihedral angles of the benzyloxy group to predict steric effects.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., ortho-selective iodination with AgNO₃/I₂, as in ) .
  • Vibrational Frequencies : Match computed IR spectra with experimental data to validate intermediates .

Q. What strategies mitigate variability in anhydride content during reactions?

  • Methodological Answer :

  • Pre-Reaction Analysis : Use ¹¹B NMR to quantify boroxine (anhydride) vs. free boronic acid. Adjust equivalents based on active boron content .
  • In Situ Activation : Add molecular sieves or dehydrating agents (e.g., MgSO₄) to suppress boroxine formation.
  • Derivatization : Convert to stable trifluoroborate salts ( ) or pinacol esters ( ) for improved shelf life .

Q. How is this compound utilized in ortho-selective functionalization?

  • Methodological Answer : The ortho-directing effect of the benzyloxy group enables regioselective reactions. For example:

  • Iodination : AgNO₃/I₂ in ethanol selectively iodinates the ortho position (). Reaction monitoring via TLC and quenching with Na₂S₂O₃ ensures selectivity .
  • Trifluoromethylation : Cu-mediated reactions ( ) exploit the boronic acid’s ability to coordinate metals, directing CF₃ groups to adjacent positions .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJNYNBSPQMJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370204
Record name 3-Benzyloxybenzeneboronic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-54-1
Record name 3-Benzyloxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156682-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybenzeneboronic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID90370204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyloxy-phenylboronic acid
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